5-fluoro-7-nitro-1H-indole
Overview
Description
5-Fluoro-7-nitro-1H-indole is a chemical compound with the molecular formula C8H5FN2O2 . It has a molecular weight of 180.14 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 5-fluoro-7-nitro-1H-indole is1S/C8H5FN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h1-4,10H
. This indicates the presence of a fluorine atom at the 5th position and a nitro group at the 7th position on the indole ring. Physical And Chemical Properties Analysis
5-Fluoro-7-nitro-1H-indole is a solid compound . The compound should be stored at a temperature of 4°C .Scientific Research Applications
Antituberculosis Activity
A series of 5-fluoro-1H-indole-2,3-dione derivatives, including compounds structurally related to 5-fluoro-7-nitro-1H-indole, have been synthesized and evaluated for their antituberculosis activity against Mycobacterium tuberculosis H37Rv. Among the tested compounds, some derivatives exhibited significant inhibitory activity. The study utilized the Electronic-Topological Method (ETM) and Artificial Neural Networks (ANNs) for predicting the antituberculosis activity, indicating a high potential for identifying effective compounds against tuberculosis (Karalı et al., 2007).
Antimicrobial and Antiproliferative Activities
Research on heterocycles derived from nitro/fluoroindole-carbohydrazides, including those structurally related to 5-fluoro-7-nitro-1H-indole, showed that these compounds have antimicrobial, antiinflammatory, and antiproliferative activities. The study highlights the potential of these compounds in developing new treatments for various diseases, including their role in cancer therapy (Narayana et al., 2009).
Radiopharmaceutical Applications
5-Fluoro-7-nitro-1H-indole derivatives have been explored in the context of radiopharmaceutical applications, particularly for imaging paired helical filaments of tau in Alzheimer's disease. A study reported a simplified one-step method for the synthesis of a potent and selective agent, highlighting the role of fluoroindole derivatives in developing diagnostic tools for neurodegenerative diseases (Shoup et al., 2013).
Interaction with Bovine Hemoglobin
The interaction between 5-nitro-1H-indole-2-acid, a compound closely related to 5-fluoro-7-nitro-1H-indole, and bovine hemoglobin (BHb) has been studied using molecular docking and fluorescence experiments. This research provides insights into the biochemical interactions of fluoroindole derivatives, potentially contributing to the understanding of their biological effects (Jian, 2009).
Hepatitis C Virus Inhibition
A study on indole-based inhibitors for the hepatitis C virus NS5B polymerase identified derivatives with fluoro-nitro-substituted groups, including structures related to 5-fluoro-7-nitro-1H-indole, as potent inhibitors. These compounds showed significant activity in replicon assays, demonstrating their potential as therapeutic agents for hepatitis C (Chen et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-fluoro-7-nitro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRVVXZFLROXOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-7-nitro-1H-indole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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